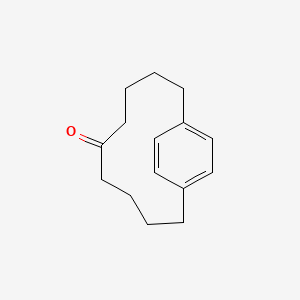
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(922)pentadeca-1(14),11(15),12-trien-6-one is a unique organic compound with the molecular formula C15H20O It is characterized by its bicyclic structure, which includes a triene system and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core structure. This is followed by various functional group transformations to introduce the triene and ketone functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The triene system can participate in electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triene system and ketone group are key functional moieties that contribute to its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-5-ol: This compound has a similar bicyclic structure but features an alcohol group instead of a ketone.
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene: Lacks the ketone functionality, making it less reactive in certain chemical reactions.
6-diazobicyclo(9.2.2)pentadeca-1(13),11,14-trien-5-one:
Uniqueness
Bicyclo(922)pentadeca-1(14),11(15),12-trien-6-one is unique due to its combination of a bicyclic structure, triene system, and ketone group
Propriétés
Numéro CAS |
97725-85-4 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
bicyclo[9.2.2]pentadeca-1(13),11,14-trien-6-one |
InChI |
InChI=1S/C15H20O/c16-15-7-3-1-5-13-9-11-14(12-10-13)6-2-4-8-15/h9-12H,1-8H2 |
Clé InChI |
UVPJGEQEAFTJNH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC=C(CCCCC(=O)C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


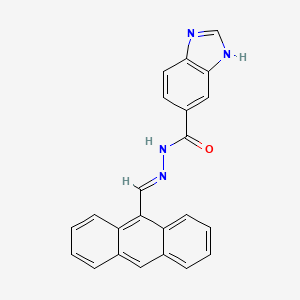
![isopropyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968876.png)

![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)

![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)
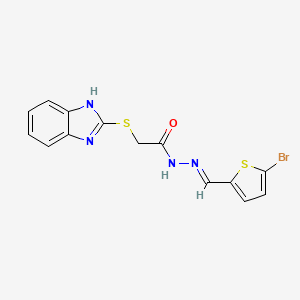
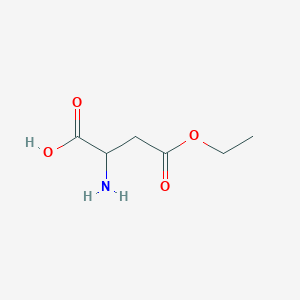
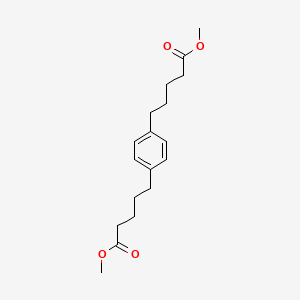
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11968943.png)
![1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B11968945.png)
![Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone](/img/structure/B11968946.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)
